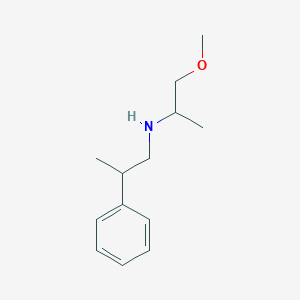
N-(1-methoxypropan-2-yl)-2-phenylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methoxypropan-2-yl)-2-phenylpropan-1-amine is an organic compound with the molecular formula C13H21NO It is a derivative of amine, characterized by the presence of a methoxy group attached to a propyl chain, which is further connected to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-2-phenylpropan-1-amine typically involves the reaction of 2-phenylpropylamine with 1-methoxypropan-2-ol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-methoxypropan-2-yl)-2-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N-(1-methoxypropan-2-yl)-2-phenylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(1-methoxypropan-2-yl)-2-phenylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The methoxy and phenyl groups play a significant role in determining its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methoxypropan-2-yl)(1-phenylpropyl)amine: Similar in structure but differs in the position of the phenyl group.
2-Methoxy-1-phenylpropan-2-amine: Another related compound with a different substitution pattern.
Uniqueness
N-(1-methoxypropan-2-yl)-2-phenylpropan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
1042596-07-5 |
|---|---|
Formule moléculaire |
C13H21NO |
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
N-(1-methoxypropan-2-yl)-2-phenylpropan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-11(9-14-12(2)10-15-3)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 |
Clé InChI |
FFPSYTKSKFPTNL-UHFFFAOYSA-N |
SMILES |
CC(CNC(C)COC)C1=CC=CC=C1 |
SMILES canonique |
CC(CNC(C)COC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2,2-dichloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1462405.png)
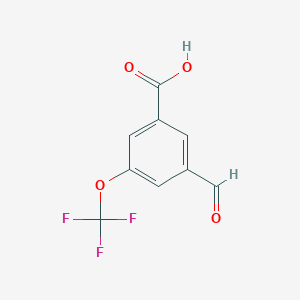
![2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1462409.png)
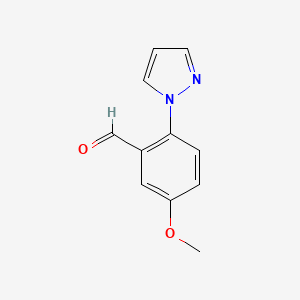

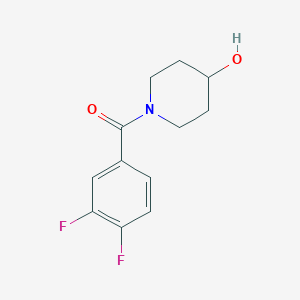
![1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine](/img/structure/B1462417.png)

![N1-[3-(Trifluoromethyl)benzyl]-1,2-benzenediamine](/img/structure/B1462420.png)
![5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1462421.png)

![2-Chloro-6-[(2-chlorophenyl)methoxy]benzaldehyde](/img/structure/B1462424.png)
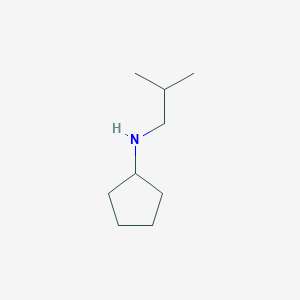
![N-[(2,4-difluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462427.png)
